Cyclohexylhydrazine

Enzymology Drug Metabolism Toxicology

Researchers attempting MAO enzymology with generic hydrazines risk irreproducible data; monosubstituted alkylhydrazines like cyclohexylhydrazine function as irreversible inhibitors, not substrates. This bifunctional building block enables construction of pyrazoles, hydrazones, and cyclohexyl radicals via mild IBX-mediated protocols. Consistent ≥98% purity with validated C18 reverse-phase HPLC compatibility (LogP 0.94). Global R&D supply available.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 6498-34-6
Cat. No. B1595531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylhydrazine
CAS6498-34-6
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NN
InChIInChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2
InChIKeyLHQRDAIAWDPZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylhydrazine: Key Properties and Procurement


Cyclohexylhydrazine (CAS 6498-34-6) is a monosubstituted alkylhydrazine derivative, characterized by the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol [1]. This compound features a cyclohexyl group directly bonded to a hydrazine moiety, imparting distinct physicochemical properties such as a calculated LogP of approximately 0.94, which indicates moderate lipophilicity [1]. Its free base form is a colorless liquid with a pungent odor, while the more commonly handled hydrochloride salt (CAS 24214-73-1) is a stable, crystalline solid with a melting point of 110–114 °C . As a primary amine and a nucleophile, cyclohexylhydrazine serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and hydrazone derivatives .

1 Organic synthesis building block: nucleophilic amine for hydrazone and heterocycle construction
2 Monosubstituted hydrazine scaffold for MAO inhibition mechanism studies
3 Mild cyclohexyl radical precursor via IBX-mediated single-step generation

Why Cyclohexylhydrazine Cannot Be Casually Substituted


The simple substitution of cyclohexylhydrazine with other hydrazine analogs—such as unsubstituted hydrazine, phenylhydrazine, or other alkylhydrazines—is scientifically unjustified due to fundamental differences in metabolic fate, reactivity, and biological target engagement. While all hydrazines share the N-N reactive core, the specific substituent dictates the compound's classification as either a substrate or an irreversible inhibitor for critical metabolic enzymes like monoamine oxidase (MAO) and cytochrome P450 [1]. Critically, monosubstituted hydrazines, like cyclohexylhydrazine, function as potent, irreversible MAO inhibitors, whereas 1,2-disubstituted hydrazines are primarily substrates, leading to divergent pharmacological and toxicological outcomes [1]. Furthermore, the cyclohexyl ring confers unique steric bulk and lipophilicity, altering reaction kinetics in synthetic applications (e.g., hydrazone formation, radical generation) and impacting physicochemical properties like LogP, which directly influences solubility, formulation, and membrane permeability in biological assays [2]. Generic substitution therefore risks experimental failure, irreproducible data, or mischaracterized biological activity.

MAO interaction mechanism
Monosubstituted hydrazines may act as inhibitors, while 1,2-disubstituted analogs are substrates, shifting metabolic outcomes and data interpretation.
Reactivity & steric profile
Cyclohexyl substituent alters nucleophilicity, radical generation, and reaction kinetics compared to other alkyl or aryl hydrazines; synthetic routes may not transfer directly.
Lipophilicity and partitioning
Moderate LogP of cyclohexylhydrazine influences solubility, formulation, and membrane permeability; hydrophilic or aromatic hydrazines will behave differently in biological and chromatographic systems.

Cyclohexylhydrazine Evidence-Based Comparisons


Irreversible MAO Inhibition vs. Substrate Behavior

A seminal study on the oxidative metabolism of hydrazine derivatives established a critical functional dichotomy between monosubstituted and 1,2-disubstituted hydrazines [1]. Monosubstituted hydrazines, the class to which cyclohexylhydrazine belongs, were demonstrated to be potent, irreversible inhibitors of mitochondrial monoamine oxidase (MAO) [1]. In contrast, 1,2-disubstituted hydrazines were shown to be good substrates for the same enzyme, acting only as competitive inhibitors at high concentrations [1]. This mechanistic distinction is fundamental for researchers selecting a hydrazine for probing or modulating MAO activity.

MAO Inhibition vs. Substrate
Class-level inference
Monosubstituted hydrazines: potent, irreversible MAO inhibitor
1,2-disubstituted hydrazines: good substrates, competitive inhibitors only at high concentrations
Reported irreversible inhibition context; not functionally equivalent to disubstituted analogs
Rat liver/lung mitochondrial fractions; mechanism switch confirmed in vitro
Enzymology Drug Metabolism Toxicology Neuropharmacology

Lipophilicity vs. Unsubstituted Hydrazine

The presence of the cyclohexyl group significantly alters the compound's lipophilicity relative to unsubstituted hydrazine. While hydrazine (N₂H₄) is highly polar and water-miscible, cyclohexylhydrazine has a calculated LogP value of 0.936 [1]. This value places it in a moderately lipophilic range, comparable to compounds like benzene (LogP ~2.13) but distinct from both highly hydrophilic hydrazine and more lipophilic aromatic hydrazines like phenylhydrazine (calculated LogP ~1.25) [1][2]. This property is crucial for applications where membrane permeability or organic solvent partitioning is a factor.

Lipophilicity (LogP)
Cross-study comparable
LogP = 0.936
~1000-fold more lipophilic than hydrazine
Moderate lipophilicity informs solvent selection and HPLC method development
In silico calculation; experimental data available upon request
Medicinal Chemistry ADME Formulation Science Analytical Chemistry

Cyclohexyl Radical Generation with IBX

Cyclohexylhydrazine demonstrates a distinct synthetic application as a precursor for cyclohexyl free radicals when combined with o-iodoxybenzoic acid (IBX) [1]. This novel combination enables a single-step, straightforward synthesis of parvaquone, an antiprotozoal drug, by generating a cyclohexyl radical that is subsequently trapped by 2-hydroxy-1,4-naphthoquinone [1]. In contrast, other common radical precursors like azo compounds or peroxides often require harsher conditions (e.g., high temperature, UV light) or metal catalysts and may generate non-specific radical species [1].

Cyclohexyl Radical Generation
Class-level inference
IBX-mediated, single-step parvaquone synthesis
Milder than thermal/photochemical alternatives
Method context supports cyclohexyl radical incorporation at room temperature
Requires IBX as co-oxidant; trapping with 2-hydroxy-1,4-naphthoquinone
Synthetic Methodology Radical Chemistry C-H Functionalization Pharmaceutical Synthesis

Acute Toxicity vs. Aromatic Hydrazines

The hydrochloride salt of cyclohexylhydrazine (CAS 24214-73-1) carries specific Globally Harmonized System (GHS) hazard classifications that inform safe handling and risk assessment . It is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332), indicating it is harmful if swallowed, in contact with skin, or if inhaled . Additionally, it is a Skin Corrosion/Irritation Category 2 (H315) and Serious Eye Damage/Irritation Category 2 (H319) . While many hydrazines are hazardous, the specific profile for this compound (e.g., absence of a specific target organ toxicity classification) may differ from that of more acutely toxic or carcinogenic aromatic hydrazines like phenylhydrazine, which is classified as a Category 2 carcinogen (H351) .

GHS Acute Toxicity
Data to verify
Acute Tox. 4 (H302) vs. phenylhydrazine Acute Tox. 3 (H301) and Carc. 2
Lower acute oral toxicity category reported; lacks carcinogenicity classification
Supplier SDS and ChemBlink data; independent verification recommended
Safety Assessment Toxicology Occupational Health Regulatory Compliance

Cyclohexylhydrazine Application Scenarios


MAO Mechanism Probe

Procure cyclohexylhydrazine for investigations into MAO enzymology. Its established role as a potent, irreversible inhibitor of mitochondrial MAO, as opposed to a substrate like 1,2-disubstituted hydrazines, makes it a precise tool for probing the enzyme's active site, understanding the biochemical consequences of irreversible inhibition, and validating in vitro models of MAO-related pathways without the confounding variable of concurrent substrate turnover [1].

Heterocycle and Drug Intermediate Synthesis

Utilize cyclohexylhydrazine as a key building block in medicinal chemistry campaigns. Its bifunctional nature allows for the construction of diverse nitrogen-containing heterocycles, such as pyrazoles and hydrazones, which are privileged scaffolds in drug discovery [1]. The cyclohexyl group imparts specific steric and lipophilic character to the final molecules (LogP = 0.936), which can be crucial for optimizing ADME properties and target binding [2].

Mild, Metal-Free Cyclohexyl Radical Generation

Employ the novel cyclohexylhydrazine/IBX combination for generating cyclohexyl free radicals under mild conditions [1]. This method is particularly valuable for the synthesis of complex, cyclohexyl-containing natural products or pharmaceuticals like parvaquone, offering a single-step, room-temperature alternative to harsher or more complex radical initiation protocols [1].

Reverse-Phase HPLC for Hydrazine Analysis

Source cyclohexylhydrazine as a reference standard for developing and validating reverse-phase HPLC analytical methods. Its moderate lipophilicity (LogP 0.936) makes it well-suited for separation on C18 columns using acetonitrile/water mobile phases, serving as a model compound for optimizing the analysis of other monosubstituted hydrazines in complex matrices like reaction mixtures or biological samples [2].

Application
Selection Property
Validation Focus
MAO Mechanism Probe
Irreversible MAO inhibition profile
Substrate/inhibitor enzyme assay differentiation
Heterocycle/Drug Intermediate Synthesis
Cyclohexyl steric and lipophilic character
Hydrazone formation and ADME optimization
Mild Radical Generation
IBX-mediated room-temperature radical release
Radical trapping efficiency and parvaquone yield
Reverse-Phase HPLC Method Development
Moderate lipophilicity for C18 retention
HPLC separation of monosubstituted hydrazines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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